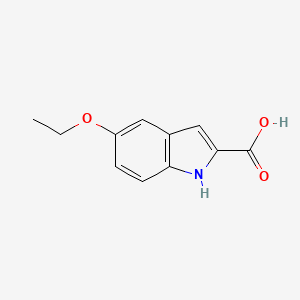

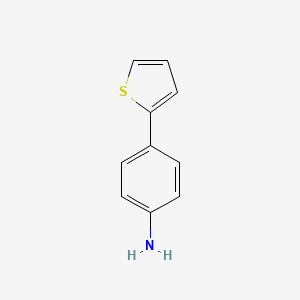

4-(Difluoromethoxy)-3-methoxybenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

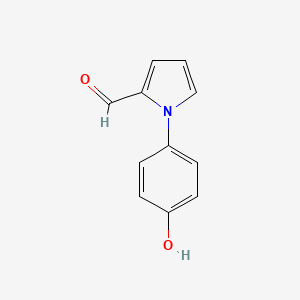

4-(Difluoromethoxy)-3-methoxybenzonitrile is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds that can provide insight into the chemical behavior and properties that this compound might exhibit. For instance, the synthesis of 3,4-difluorobenzonitrile as an intermediate in the production of a selective herbicide suggests that difluorinated benzonitriles are of interest in agricultural chemistry . Additionally, the study of 4-methoxybenzonitrile and its hydrogen-bonded complexes indicates that methoxy substituents on benzonitriles can significantly affect their physical properties and interactions with other molecules .

Synthesis Analysis

While the synthesis of this compound is not explicitly described, the synthesis of related compounds such as 3,4-difluorobenzonitrile involves a multi-step process including amidation, dehydration, and fluorination . This suggests that a similar approach could potentially be applied to synthesize the compound , with appropriate modifications to introduce the methoxy groups at the correct positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of this compound can be inferred to some extent from the studies of similar compounds. For example, the vibrational investigation and theoretical analysis of 4-4'-(1H-1,2,4-triazol-1-yl methylene) dibenzonitrile provide insights into the geometry and vibrational frequencies that could be expected for benzonitrile derivatives . The presence of electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the molecule, as indicated by the molecular orbital studies.

Chemical Reactions Analysis

The chemical reactivity of this compound can be speculated based on the behavior of similar molecules. The sensitivity of fluorophenol moieties to pH and metal cations, as seen in the fluorescent probes study, suggests that the difluoromethoxy group in the compound of interest may also confer sensitivity to environmental factors . Additionally, the hydrogen-bonding capabilities of 4-methoxybenzonitrile imply that the compound may form similar complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be estimated by examining the properties of structurally related compounds. The vibrational spectra, NMR chemical shifts, and stability analyses conducted on 4-4'-(1H-1,2,4-triazol-1-yl methylene) dibenzonitrile provide a foundation for predicting the behavior of benzonitrile derivatives under various conditions . The electronic properties such as HOMO and LUMO energies, ionization potential, electron affinity, and electrophilicity index are particularly relevant for understanding the reactivity and potential applications of the compound .

Scientific Research Applications

1. Applications in Solar Cells

- Dye-Sensitized Solar Cells: 4-methoxybenzonitrile derivatives, closely related to 4-(Difluoromethoxy)-3-methoxybenzonitrile, have been studied for their potential in dye-sensitized solar cells. They show promising electronic structures and absorption properties due to π→π* transitions, indicating their suitability as sensitizers for solar cells (Prakasam, Sakthi, & Anbarasan, 2013).

2. Antitumor Activities

- Synthesis of Anti-Tumor Derivatives: Compounds derived from 4-methoxybenzonitrile have been synthesized for their antitumor activities. Some of these derivatives have shown significant inhibitory effects on cell proliferation, suggesting potential applications in cancer therapy (Li, 2015).

3. Material Synthesis and Performance

- Electron Transfer in Semiconductor Interfaces: The electron transfer properties between semiconductor electrodes and dyes like 4-methoxybenzonitrile have been studied, which is crucial for the performance of materials like solar cells and sensors (Prakasam, Sakthi, & Anbarasan, 2013).

- Photovoltaic Applications: Some derivatives of 4-methoxybenzonitrile have been explored for enhancing the efficiency of polymer solar cells, indicating the potential of such compounds in improving solar energy technologies (Jeong, Woo, Lyu, & Han, 2011).

4. Radiochemistry and Pharmaceuticals

- Synthesis of Radiopharmaceuticals: Derivatives of 4-fluorobenzonitrile, similar in structure to this compound, have been used in the rapid synthesis of radiofluorinated compounds, which are crucial in the development of radiopharmaceuticals (Zlatopolskiy, Kandler, Kobus, Mottaghy, & Neumaier, 2012).

Mechanism of Action

Target of Action

A structurally similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm), has been shown to interact with transforming growth factor-β1 (tgf-β1) induced epithelial–mesenchymal transformation (emt) of type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, leading to excessive extracellular matrix deposition .

Mode of Action

Dgm has been shown to inhibit the expression of proteins such as α-sma, vimentin, and collagen ⅰ, and increase the expression of e-cadherin . This suggests that 4-(Difluoromethoxy)-3-methoxybenzonitrile might interact with its targets in a similar manner, leading to changes in protein expression.

Biochemical Pathways

Dgm has been shown to significantly reduce smad2/3 phosphorylation levels . This suggests that this compound might affect the TGF-β1/Smad pathway, leading to downstream effects on protein expression and cellular transformation.

Result of Action

Dgm has been shown to attenuate tgf-β1-induced emt in a549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that this compound might have similar effects.

properties

IUPAC Name |

4-(difluoromethoxy)-3-methoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO2/c1-13-8-4-6(5-12)2-3-7(8)14-9(10)11/h2-4,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTCZOITVDAGKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101271596 |

Source

|

| Record name | 4-(Difluoromethoxy)-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

832737-32-3 |

Source

|

| Record name | 4-(Difluoromethoxy)-3-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethoxy)-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Imidazole-4,5-dicarboxylic acid 4-[(4-amino-phenyl)-amide] 5-methylamide](/img/structure/B1299182.png)

![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1299214.png)